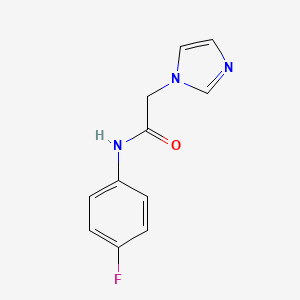![molecular formula C22H18Cl2N2O3 B7485563 4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one](/img/structure/B7485563.png)
4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one is a complex organic compound belonging to the quinazoline and chromen-2-one families. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and heterocyclic rings. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is the cyclization of chalcone derivatives, which involves the formation of a quinazolin-2,4-dione scaffold. The reaction conditions for this process often require the use of strong bases or acids, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been evaluated for its antibacterial and antifungal properties.
Medicine: : Research has explored its potential as an anticancer and anti-inflammatory agent.
Industry: : It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
This compound is unique due to its specific structural features, such as the presence of the dichloroquinazolinyl and propan-2-yl groups. Similar compounds include other quinazoline and chromen-2-one derivatives, which may have different substituents or functional groups. These compounds are often compared in terms of their biological activity, stability, and synthetic accessibility.
属性
IUPAC Name |
4-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-11(2)15-8-16-13(5-20(27)29-19(16)4-12(15)3)9-28-22-17-6-14(23)7-18(24)21(17)25-10-26-22/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUWRKMDXGRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)COC3=NC=NC4=C3C=C(C=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-propan-2-yl-1,2-oxazol-5-yl)acetamide](/img/structure/B7485480.png)


![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7485499.png)
![N-(1H-benzimidazol-2-yl)-4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzamide](/img/structure/B7485508.png)
![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485513.png)
![[(2S)-2-methylmorpholin-4-yl]-[5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methanone](/img/structure/B7485520.png)
![(E)-3-(7-chloro-1,3-benzodioxol-5-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485528.png)






